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Compound of Interest

Compound Name: (2-Ethynylphenyl)methanamine

CAS No.: 38379-21-4

Cat. No.: B1419510

Get Quote

This guide offers an in-depth spectroscopic comparison of (2-Ethynylphenyl)methanamine
and its derivatives, compounds of significant interest in medicinal chemistry and materials

science. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-

Visible (UV-Vis), and Mass Spectrometry (MS) data, we aim to provide researchers, scientists,

and drug development professionals with a comprehensive reference for the characterization of

this important class of molecules.

Introduction
(2-Ethynylphenyl)methanamine and its analogs are versatile building blocks in organic

synthesis. The presence of a terminal alkyne, a primary amine, and an aromatic ring provides

multiple reaction sites for diversification, making them valuable scaffolds in the development of

novel therapeutic agents and functional materials. Accurate and thorough spectroscopic

analysis is paramount for confirming the structure and purity of these compounds. This guide

provides a comparative analysis of the parent molecule and three key derivatives: an N-

acetylated derivative, a derivative with an electron-withdrawing group (chlorine), and a

derivative with an electron-donating group (methyl).
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¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules in solution. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their

local electronic environment, providing a detailed picture of the molecular structure.

Causality Behind Experimental Choices:
A standard 400 MHz or 500 MHz spectrometer is employed to provide sufficient resolution for

unambiguous peak assignment. Deuterated chloroform (CDCl₃) is a common solvent of choice

due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent

residual peak. Tetramethylsilane (TMS) is used as an internal standard for referencing the

chemical shifts to 0 ppm. Two-dimensional NMR techniques, such as COSY (Correlation

Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for

definitively assigning proton and carbon signals, especially in complex regions of the spectrum.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

Instrument Setup: Tune and shim the NMR spectrometer (e.g., Bruker Avance 400 MHz) for

the ¹H and ¹³C nuclei.

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to

achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12 ppm,

a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

¹³C NMR Acquisition: Acquire the proton-decoupled carbon spectrum. A larger number of

scans is typically required due to the lower natural abundance of the ¹³C isotope. Standard

parameters might include a spectral width of 220 ppm and a relaxation delay of 2 seconds.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for both ¹H

and ¹³C.
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Comparative ¹H NMR Data
Compound Ar-H (ppm) -CH₂- (ppm)

-NH₂/-NH
(ppm)

≡C-H (ppm) Other (ppm)

(2-

Ethynylpheny

l)methanamin

e

7.15-7.45 (m,

4H)
3.90 (s, 2H)

1.60 (br s,

2H)
3.30 (s, 1H) -

N-(2-

Ethynylbenzyl

)acetamide

7.20-7.50 (m,

4H)
4.50 (d, 2H) 6.00 (br t, 1H) 3.35 (s, 1H)

2.05 (s, 3H, -

COCH₃)

(4-Chloro-2-

ethynylphenyl

)methanamin

e

7.10-7.40 (m,

3H)
3.85 (s, 2H)

1.65 (br s,

2H)
3.32 (s, 1H) -

(4-Methyl-2-

ethynylphenyl

)methanamin

e

6.95-7.30 (m,

3H)
3.82 (s, 2H)

1.55 (br s,

2H)
3.25 (s, 1H)

2.30 (s, 3H,

Ar-CH₃)

Comparative ¹³C NMR Data
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Compound Ar-C (ppm) -CH₂- (ppm) C≡C (ppm) ≡C-H (ppm) Other (ppm)

(2-

Ethynylpheny

l)methanamin

e

122.0, 127.0,

128.5, 129.0,

132.5, 142.0

46.0 121.0 83.0 -

N-(2-

Ethynylbenzyl

)acetamide

122.5, 127.5,

129.0, 130.0,

133.0, 139.0

44.0 120.5 83.5

23.0 (-

COCH₃),

169.5 (C=O)

(4-Chloro-2-

ethynylphenyl

)methanamin

e

121.0, 128.0,

129.5, 132.0,

134.0, 140.5

45.5 122.0 82.5 -

(4-Methyl-2-

ethynylphenyl

)methanamin

e

122.5, 127.5,

129.5, 133.0,

138.0, 139.5

45.8 120.0 83.2 21.0 (Ar-CH₃)

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of specific

functional groups in a molecule. The absorption of infrared radiation corresponds to the

vibrational transitions of covalent bonds.

Causality Behind Experimental Choices:
Attenuated Total Reflectance (ATR) is often preferred for its simplicity, as it requires minimal

sample preparation. Alternatively, preparing a KBr pellet can provide high-quality spectra for

solid samples. The mid-infrared region (4000-400 cm⁻¹) is scanned as it contains the

characteristic vibrational frequencies for most organic functional groups.

Experimental Protocol: IR Spectroscopy (ATR)
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR

crystal.
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Background Scan: Record a background spectrum of the clean, empty ATR crystal.

Sample Scan: Lower the ATR press to ensure good contact between the sample and the

crystal. Record the sample spectrum.

Data Processing: The instrument software will automatically subtract the background

spectrum from the sample spectrum to produce the final absorbance or transmittance

spectrum.

Comparative IR Data

Compound
N-H Stretch
(cm⁻¹)

C≡C-H
Stretch
(cm⁻¹)

C≡C Stretch
(cm⁻¹)

C=O
Stretch
(cm⁻¹)

Aromatic C-
H Stretch
(cm⁻¹)

(2-

Ethynylpheny

l)methanamin

e

3300-3400

(m, two

bands)

~3300 (s,

sharp)

~2100 (w,

sharp)
- ~3050 (m)

N-(2-

Ethynylbenzyl

)acetamide

~3300 (m,

one band)

~3300 (s,

sharp)

~2105 (w,

sharp)
~1640 (s) ~3060 (m)

(4-Chloro-2-

ethynylphenyl

)methanamin

e

3300-3400

(m, two

bands)

~3295 (s,

sharp)

~2100 (w,

sharp)
- ~3050 (m)

(4-Methyl-2-

ethynylphenyl

)methanamin

e

3300-3400

(m, two

bands)

~3305 (s,

sharp)

~2100 (w,

sharp)
- ~3045 (m)

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule,

particularly those involving π-electrons in conjugated systems.
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Causality Behind Experimental Choices:
Solvents such as ethanol or methanol are commonly used as they are transparent in the UV-

Vis region of interest (typically 200-400 nm). The concentration of the sample is kept low to

ensure that the absorbance falls within the linear range of the Beer-Lambert law.

Experimental Protocol: UV-Vis Spectroscopy
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent

(e.g., ethanol) with a concentration in the range of 10⁻⁴ to 10⁻⁵ M.

Blank Measurement: Fill a quartz cuvette with the pure solvent and record the baseline

spectrum.

Sample Measurement: Rinse and fill the cuvette with the sample solution and record the

absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ).

Comparative UV-Vis Data
Compound λₘₐₓ (nm)

Molar Absorptivity (ε,
M⁻¹cm⁻¹)

(2-Ethynylphenyl)methanamine ~240, ~280 ~10,000, ~1,500

N-(2-Ethynylbenzyl)acetamide ~242, ~285 ~11,000, ~1,600

(4-Chloro-2-

ethynylphenyl)methanamine
~245, ~288 ~12,000, ~1,700

(4-Methyl-2-

ethynylphenyl)methanamine
~243, ~283 ~11,500, ~1,650

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio

(m/z) of ionized molecules. It provides information about the molecular weight and the

fragmentation pattern of a compound, which can be used to deduce its structure.
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Causality Behind Experimental Choices:
Electron Ionization (EI) is a common ionization technique that provides reproducible

fragmentation patterns, creating a "fingerprint" for a given compound. High-resolution mass

spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which allows

for the calculation of the molecular formula.

Experimental Protocol: Mass Spectrometry (EI)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC).

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to

generate positively charged ions (molecular ions).

Fragmentation: The high internal energy of the molecular ions causes them to fragment into

smaller, characteristic ions.

Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer

(e.g., a quadrupole or time-of-flight analyzer).

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity

versus m/z.

Comparative Mass Spectrometry Data
Compound Molecular Ion (M⁺) (m/z) Key Fragment Ions (m/z)

(2-Ethynylphenyl)methanamine 131
130 (M-H), 115 (M-NH₂), 104

(M-HCN), 91 (tropylium ion)

N-(2-Ethynylbenzyl)acetamide 173
131 (M-CH₂CO), 116 (M-

NHCOCH₃), 91 (tropylium ion)

(4-Chloro-2-

ethynylphenyl)methanamine
165/167

164/166 (M-H), 130 (M-Cl),

115 (M-NH₂-Cl)

(4-Methyl-2-

ethynylphenyl)methanamine
145

144 (M-H), 130 (M-CH₃), 115

(M-NH₂), 105 (methyl tropylium

ion)
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Visualization of Key Concepts
Experimental Workflow for Spectroscopic Analysis
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Sample Preparation
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Final Output
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Aromatic Ring

¹H NMR

δ 7.0-7.5

¹³C NMR

δ 120-145

UV-Visλₘₐₓ ~240, 280 nm

Terminal Alkyne
(-C≡CH) δ ~3.3

δ ~83, 121

IR

~3300, ~2100 cm⁻¹

Primary Amine
(-CH₂NH₂)

δ ~1.6 (br)

3300-3400 cm⁻¹
(2 bands)

MS

Loss of NH₂

N-Acetyl Amide
(-NHCOCH₃)

δ ~2.05, ~6.0

~1640 cm⁻¹ (C=O)

Loss of NHCOCH₃

Click to download full resolution via product page

Caption: Correlation of functional groups with their characteristic spectroscopic signals.

Conclusion
The spectroscopic techniques of NMR, IR, UV-Vis, and MS provide a complementary and

powerful suite of tools for the unambiguous characterization of (2-
Ethynylphenyl)methanamine and its derivatives. The predictable shifts and fragmentation

patterns observed upon substitution with electron-donating, electron-withdrawing, and N-acyl

groups allow for a detailed understanding of the structure-property relationships within this

class of compounds. This guide serves as a foundational resource for researchers working with
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these versatile molecules, facilitating their identification and use in the advancement of

science.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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